![molecular formula C19H20N2O3S B5726398 N-(4-acetylphenyl)-1-(2-thienylcarbonyl)-4-piperidinecarboxamide](/img/structure/B5726398.png)
N-(4-acetylphenyl)-1-(2-thienylcarbonyl)-4-piperidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-acetylphenyl)-1-(2-thienylcarbonyl)-4-piperidinecarboxamide, commonly known as TAK-659, is a small molecule inhibitor that targets the protein kinase BTK (Bruton's Tyrosine Kinase). BTK is a crucial component of B-cell receptor signaling, and its inhibition has been shown to have therapeutic potential in various B-cell malignancies.
Mecanismo De Acción
TAK-659 binds irreversibly to the active site of BTK, preventing its activation and downstream signaling. This leads to inhibition of B-cell receptor signaling, which is crucial for the survival and proliferation of B-cell malignancies.
Biochemical and physiological effects:
In preclinical studies, TAK-659 has been shown to induce apoptosis and inhibit proliferation of B-cell malignancies. It has also been shown to decrease the levels of various cytokines and chemokines involved in the tumor microenvironment. TAK-659 has been well-tolerated in preclinical studies, with minimal toxicity observed.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
TAK-659 has several advantages for laboratory experiments, including its high potency and selectivity for BTK, as well as its irreversible binding to the active site of BTK. However, the irreversible binding of TAK-659 to BTK can also be a limitation, as it may lead to prolonged inhibition of BTK signaling and potential toxicity.
Direcciones Futuras
Several potential future directions for TAK-659 include its evaluation in combination with other targeted therapies or chemotherapy in B-cell malignancies. Additionally, TAK-659 may have potential in other B-cell disorders, such as autoimmune diseases. Further preclinical and clinical studies are needed to fully evaluate the therapeutic potential of TAK-659 in these settings.
Métodos De Síntesis
TAK-659 can be synthesized through a multistep process involving the reaction of 4-acetylphenylamine with 2-thiophenecarboxylic acid, followed by the formation of an amide bond with piperidinecarboxylic acid. The final compound is obtained through purification and characterization using various analytical techniques.
Aplicaciones Científicas De Investigación
TAK-659 has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). Multiple studies have demonstrated the efficacy of TAK-659 in inhibiting BTK signaling and inducing apoptosis in B-cell malignancies.
Propiedades
IUPAC Name |
N-(4-acetylphenyl)-1-(thiophene-2-carbonyl)piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3S/c1-13(22)14-4-6-16(7-5-14)20-18(23)15-8-10-21(11-9-15)19(24)17-3-2-12-25-17/h2-7,12,15H,8-11H2,1H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTWSKYQMSJWRBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)C2CCN(CC2)C(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-acetylphenyl)-1-(thiophene-2-carbonyl)piperidine-4-carboxamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.